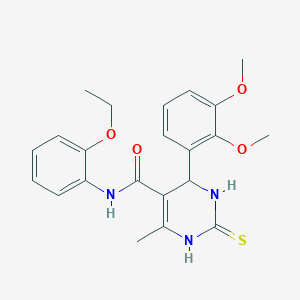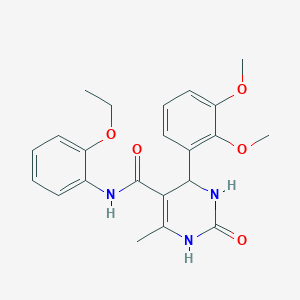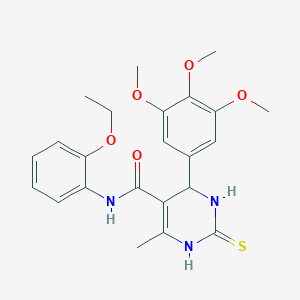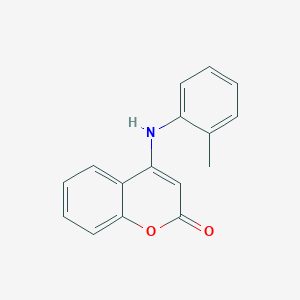
4-(2-toluidino)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-toluidino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-toluidino)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield chromen-2-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of chromen-2-one derivatives, offering a greener alternative to traditional methods .
化学反応の分析
Types of Reactions
4-(2-toluidino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chromanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce chromanone derivatives .
科学的研究の応用
4-(2-toluidino)-2H-chromen-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-toluidino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Chromen-2-one: The parent compound, which lacks the 2-methylanilino substituent.
Chromen-4-one: A similar compound with a different position of the carbonyl group.
Quinolin-2-one: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
4-(2-toluidino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
InChIキー |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
正規SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


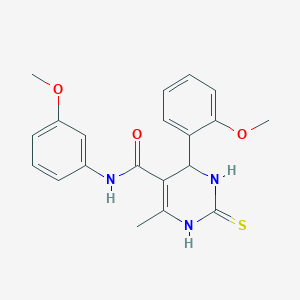
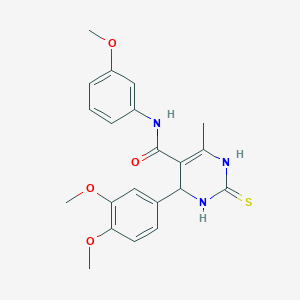
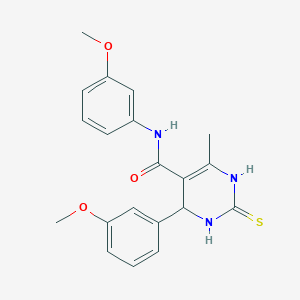
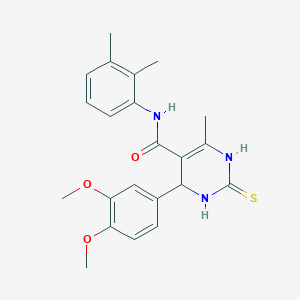

![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)

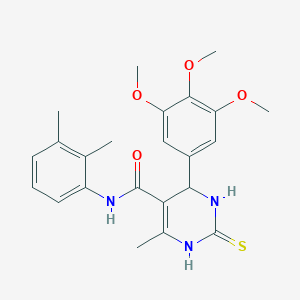
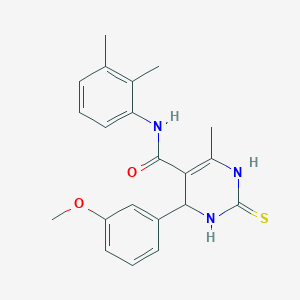
![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)

